molecular formula C5H8BrN B15124921 6-Bromo-3-azabicyclo[3.1.0]hexane

6-Bromo-3-azabicyclo[3.1.0]hexane

Cat. No.: B15124921
M. Wt: 162.03 g/mol
InChI Key: UMKRSNXAKMSWQP-UHFFFAOYSA-N
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Description

6-Bromo-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with a bromine atom attached to the sixth carbon and a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with a suitable amine under basic conditions to form the bicyclic structure. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) with sodium bicarbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-3-azabicyclo[3.1.0]hexane, while oxidation with hydrogen peroxide could form an N-oxide derivative .

Scientific Research Applications

6-Bromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-3-azabicyclo[3.1.0]hexane exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the bicyclic structure allow it to fit into specific binding sites, inhibiting or modulating the activity of the target. The nitrogen atom can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .

Biological Activity

6-Bromo-3-azabicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry, particularly in neuropharmacology. Its unique structural features, including a bromine atom and a nitrogen-containing bicyclic framework, facilitate interactions with various biological targets, making it a candidate for drug development aimed at treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly cholinergic receptors. The bromine atom enhances the compound's binding affinity, while the nitrogen atom allows for hydrogen bonding, which stabilizes its interaction with biological targets. This interaction can modulate neurotransmission pathways, potentially influencing cognitive functions and offering therapeutic effects in conditions such as Alzheimer's disease.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound has been shown to modulate cholinergic activity, which is crucial for cognitive processes and memory formation.
  • Antinociceptive Properties : It acts as an antagonist to morphine-induced antinociception, indicating potential applications in pain management .
  • Anticancer and Antidiabetic Effects : As part of the spirocyclic class of compounds, it exhibits antioxidant properties and may contribute to anticancer and antidiabetic activities .

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on cholinergic signaling in animal models. The results demonstrated a significant increase in acetylcholine levels in the hippocampus, suggesting enhanced cognitive function .

Study 2: Antinociceptive Activity

Another research focused on the compound's ability to counteract morphine-induced pain relief in rodent models. The findings indicated that this compound effectively blocked morphine's analgesic effects, positioning it as a potential opioid antagonist .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cyclopropanation reactions . Its structural analogs also exhibit notable biological activities:

Compound NameStructural FeaturesBiological Activity
3-Azabicyclo[3.1.0]hexaneBase structure without halogen substitutionNeurotransmitter modulation
6-Chloro-3-azabicyclo[3.1.0]hexaneChlorine instead of brominePotentially similar activity
6-Bromo-2-methyl-3-azabicyclo[3.1.0]hexaneMethyl group additionAltered pharmacokinetics

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of halogenation patterns.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 6-Bromo-3-azabicyclo[3.1.0]hexane derivatives, and how do reaction conditions influence diastereoselectivity?

  • Methodology : Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is a key route, achieving high yields (70–90%) and diastereoselectivity (>20:1 dr) under optimized conditions (e.g., Pd(OAc)₂, 80°C, toluene). Metal-catalyzed cyclization of 1,6-enynes also enables simultaneous ring formation .
  • Critical Factors : Catalyst choice (Pd vs. Ru), solvent polarity, and temperature significantly impact cyclopropane ring closure efficiency and stereochemical outcomes.

Q. How does the bicyclic framework of this compound affect its conformational stability?

  • Structural Analysis : X-ray crystallography reveals a boat conformation in derivatives like 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane, with an aziridine ring fused cis to the cyclopentane ring. Bond angles (60° in aziridine, 106° in cyclopentane) and strain influence reactivity .
  • Relevance : The strained bicyclic system enhances electrophilic reactivity at the aziridine nitrogen, enabling nucleophilic substitutions.

Q. What are the key applications of this compound in medicinal chemistry?

  • Pharmacological Role : This scaffold is a core structure in Trovafloxacin, a fluoroquinolone antibiotic targeting DNA gyrase. Bromination at the 6-position enhances bioavailability and target binding .
  • Derivative Synthesis : Functionalization at the 1-amino group (e.g., trifluoroethylamino derivatives) via reductive alkylation expands its utility in antiviral and CNS drug development .

Advanced Research Questions

Q. What mechanistic challenges arise in cross-coupling reactions involving this compound derivatives?

  • Case Study : Pd-catalyzed cross-coupling of 1-amino-3-azabicyclo[3.1.0]hexane with bromoaryl derivatives fails due to steric hindrance and aziridine ring instability. Alternative Ti-mediated intramolecular cyclopropanation achieves successful aryl group incorporation .
  • Mitigation Strategies : Use of bulky ligands (e.g., XPhos) or strain-release strategies can improve coupling efficiency.

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

  • Approach : Reductive cyclopropanation of N-methyl-N-arylpropionamides allows selective introduction of substituents. For example, trifluoroacetaldehyde methyl hemiacetal yields trifluoromethyl derivatives with >95% regioselectivity .
  • Analytical Validation : NMR (¹H/¹³C) and LC-MS monitor regiochemistry, while X-ray crystallography confirms spatial orientation .

Q. What role does the aziridine ring play in enzymatic interactions, and how is it biosynthetically incorporated?

  • Biosynthetic Insight : Aziridine synthases, like TqaF in fungal meroterpenoid pathways, catalyze aziridine formation via dehalogenation. This enzymatic route mirrors synthetic strategies for azabicyclo[3.1.0]hexane derivatives .
  • Biological Impact : The aziridine moiety in Trovafloxacin disrupts bacterial DNA replication by stabilizing topoisomerase-DNA complexes .

Q. How do conformational dynamics of this compound influence its pharmacokinetic properties?

  • In Vivo Studies : Derivatives with alkoxyalkyl side chains (e.g., compound 15) exhibit >30% oral bioavailability and brain penetration (B/B >4) in rats. Substituent polarity and logP values (1.5–3.0) correlate with CNS uptake .
  • Computational Modeling : DFT calculations predict energy barriers for ring flipping (ΔG‡ ~12 kcal/mol), which impacts metabolic stability .

Contradictions and Open Questions

  • Synthetic Limitations : While Pd catalysis is efficient for cyclopropanation, its failure in cross-coupling highlights the need for alternative metals (e.g., Ni, Cu) .
  • Biosynthetic Gaps : The enzymatic mechanism of aziridine formation in natural products remains underexplored compared to synthetic routes .

Properties

Molecular Formula

C5H8BrN

Molecular Weight

162.03 g/mol

IUPAC Name

6-bromo-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2

InChI Key

UMKRSNXAKMSWQP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2Br)CN1

Origin of Product

United States

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